4,4-Difluoropiperidine-3-carbonitrile hydrochloride
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Overview
Description
4,4-Difluoropiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C6H8F2N2·HCl and a molecular weight of 182.6 g/mol . This compound is a fluorinated derivative of piperidine, characterized by the presence of two fluorine atoms at the 4-position and a nitrile group at the 3-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,4-difluoropiperidine with cyanogen bromide under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropiperidine-3-carbonitrile hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used for substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Substitution: Substituted piperidine derivatives.
Reduction: 4,4-Difluoropiperidine-3-amine.
Oxidation: Various oxidized piperidine derivatives.
Scientific Research Applications
4,4-Difluoropiperidine-3-carbonitrile hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoropiperidine
- 4-Fluoropiperidine-3-carbonitrile
- 3-Cyanopiperidine
Uniqueness
4,4-Difluoropiperidine-3-carbonitrile hydrochloride is unique due to the presence of two fluorine atoms at the 4-position, which significantly alters its chemical and physical properties compared to similar compounds. This unique structure imparts enhanced stability, lipophilicity, and reactivity, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
4,4-difluoropiperidine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEBRQPAXGKBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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